molecular formula C10H16N2O2 B7967413 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione

2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione

Cat. No.: B7967413
M. Wt: 196.25 g/mol
InChI Key: CAHDYNYJWYSNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione is a spiro compound characterized by a unique bicyclic structure that includes a diazaspirodecane core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione typically involves the reaction of ethylamine with a suitable cyclic anhydride or lactone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Scientific Research Applications

2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anticonvulsant activity and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione is unique due to its specific substitution pattern, which can influence its pharmacological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-ethyl-2,9-diazaspiro[4.5]decane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-12-8(13)6-10(9(12)14)4-3-5-11-7-10/h11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHDYNYJWYSNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2(C1=O)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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